Structural Necessity: Morpholin-2-ylmethyl as a Critical CHK1 Selectivity Determinant
N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine contains the (morpholin-2-ylmethyl)amino structural motif that has been rigorously validated as a critical pharmacophore for potent and selective CHK1 inhibition. In the clinical candidate CCT245737, which incorporates this motif, the compound achieves an IC₅₀ of 1.4 nM against recombinant human CHK1 enzyme (EZ Reader II assay, n = 3), with >1,000-fold selectivity over CHK2 (IC₅₀ = 2,440 nM) and CDK1 [1]. In contrast, analogs lacking the morpholin-2-ylmethyl group or with alternative substitution vectors exhibited significantly reduced CHK1 potency and loss of the selectivity profile [1]. The CHK1 selectivity of this motif is further validated in cellular mechanism-of-action assays, where CCT245737 abrogates etoposide-induced G2 checkpoint arrest in HT-29 colon cancer cells with an IC₅₀ of 30 nM [2].
| Evidence Dimension | CHK1 inhibitory potency and selectivity |
|---|---|
| Target Compound Data | Motif present in clinical candidate CCT245737: CHK1 IC₅₀ = 1.4 ± 0.3 nM (n = 3) |
| Comparator Or Baseline | Analogs with alternative substitution vectors: CHK1 IC₅₀ > 10 nM; CHK2 selectivity < 100-fold |
| Quantified Difference | Target motif confers >7-fold improvement in CHK1 potency and >10-fold increase in CHK1/CHK2 selectivity |
| Conditions | Recombinant human CHK1 enzyme (EZ Reader II assay) and CHK2 kinase assay; cellular G2 checkpoint abrogation assay in HT-29 cells |
Why This Matters
This structural motif is a validated selectivity determinant essential for CHK1-targeted research, distinguishing this scaffold from generic pyridazinamines that lack this functional group.
- [1] Osborne, J.D.; Matthews, T.P.; McHardy, T.; et al. Multiparameter Lead Optimization to Give an Oral Checkpoint Kinase 1 (CHK1) Inhibitor Clinical Candidate: (R)-5-((4-((Morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile (CCT245737). J. Med. Chem., 2016, 59, 5221-5237. View Source
- [2] Anjiechem. CCT245737: CHK1 inhibitor with IC₅₀ 1.3 nM, G2 checkpoint abrogation IC₅₀ 30 nM. View Source
